molecular formula C21H17ClN4O4 B1231680 Liazal

Liazal

Cat. No.: B1231680
M. Wt: 424.8 g/mol
InChI Key: UCJZBYIUZSFGPV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

Properties

Molecular Formula

C21H17ClN4O4

Molecular Weight

424.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H13ClN4.C4H4O4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;5-3(6)1-2-4(7)8/h1-11,17H,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UCJZBYIUZSFGPV-WLHGVMLRSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O

Synonyms

liarozole
liarozole fumarate
liarozole monohydrochloride
Liazal
R 085246
R 61405
R 75251
R-085246
R-61405
R-75251
R085246

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liazal
Reactant of Route 2
Liazal
Reactant of Route 3
Liazal
Reactant of Route 4
Reactant of Route 4
Liazal
Reactant of Route 5
Liazal
Reactant of Route 6
Liazal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.